Trifluoroacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

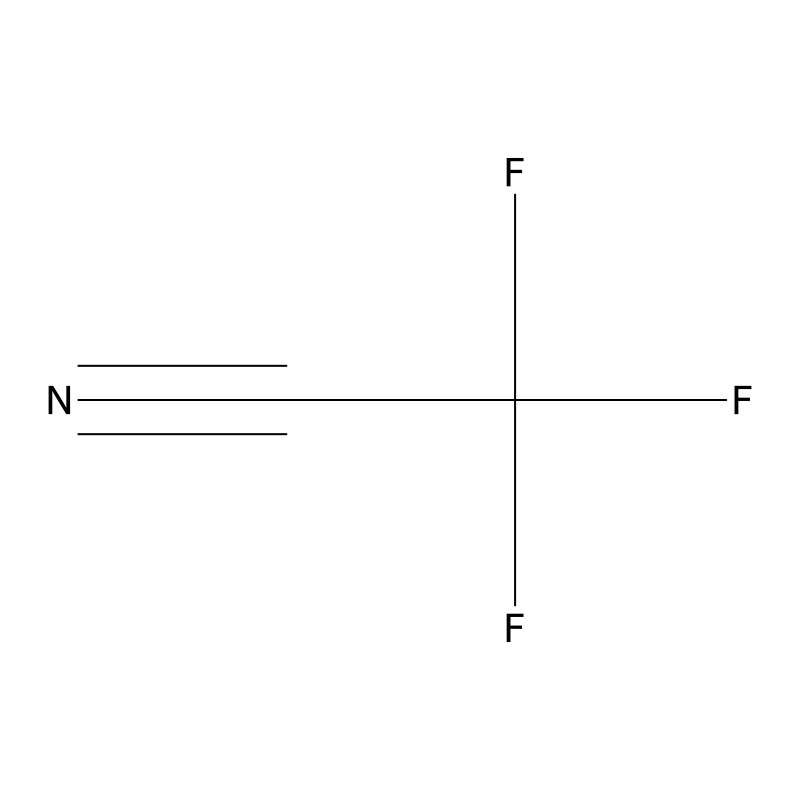

Trifluoroacetonitrile is a chemical compound with the formula CF₃CN. It is characterized by the presence of three fluorine atoms attached to a carbon atom, which is also bonded to a cyano group. This compound is notable for its high electronegativity and unique reactivity due to the trifluoromethyl group. Trifluoroacetonitrile is a colorless liquid at room temperature and has a distinct odor. It is used as an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Trifluoroacetonitrile is considered a hazardous material due to several factors:

- Toxicity: Inhalation can cause irritation of the respiratory tract.

- Acute Toxicity Data:

- Flammability: While not readily flammable, it can decompose upon heating, releasing toxic fumes.

- Reactivity: Can react violently with strong oxidizers and strong bases.

Safety Precautions:

- Always handle trifluoroacetonitrile in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Properly store the compound in a cool, dry, and well-sealed container away from incompatible materials.

- In case of accidental exposure, follow established safety protocols and seek medical attention if necessary.

- Addition Reactions: It can react with aliphatic diamines to form various products through nucleophilic attack on the electrophilic carbon of the cyano group .

- Cycloaddition Reactions: Trifluoroacetonitrile N-oxide can engage in [3 + 2] cycloaddition reactions with thioketones, showcasing its reactivity as a highly electrophilic species .

- Oxidation Reactions: The oxidation of trifluoroacetonitrile with hydroxyl radicals primarily follows a C–O addition/elimination mechanism, leading to radical adducts .

Trifluoroacetonitrile exhibits biological activities that make it valuable in medicinal chemistry. Its derivatives have shown potential antimicrobial and anticancer properties. Specifically, compounds derived from trifluoroacetonitrile have been explored for their efficacy against various pathogens and cancer cell lines, indicating its role as a precursor in drug development .

Several methods are employed to synthesize trifluoroacetonitrile:

- Dehydration of Trifluoroacetamide: This method involves using polyphosphoric acid as a dehydrating agent. The reaction typically occurs at elevated temperatures (around 140-145 °C), yielding high purity products .

- Gas Phase Reactions: Trifluoroacetonitrile can be produced through gas phase fluorination reactions, though these methods often result in lower yields and more complex product mixtures compared to the dehydration method .

- Catalytic Methods: Utilizing catalysts such as vanadium pentoxide can enhance reaction efficiency, although these methods may still produce byproducts that complicate purification .

Trifluoroacetonitrile finds utility in various applications:

- Synthesis of Fluorinated Compounds: It serves as a precursor for synthesizing trifluoromethylated nitrogen-containing heterocycles, which are important in pharmaceutical chemistry .

- Solvent and Reagent: Due to its unique properties, it is used as a solvent in organic reactions and as a reagent in synthetic pathways.

- Material Science: Its derivatives are explored for applications in materials science, particularly in developing new polymers and coatings.

Studies on the interactions of trifluoroacetonitrile with other chemical species reveal its reactivity profile:

- Nucleophilic Interactions: The compound readily undergoes nucleophilic attacks due to the electrophilic nature of the cyano group.

- Radical Chemistry: Interaction with radicals such as hydroxyl radicals leads to significant transformations, emphasizing its potential role in atmospheric chemistry and environmental studies .

Trifluoroacetonitrile shares similarities with several other fluorinated nitriles. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Trifluoromethyl cyanide | CF₃CN | High electronegativity; used in organic synthesis |

| Difluoroacetonitrile | CF₂ClCN | Lower fluorine content; different reactivity |

| Pentafluoropropionitrile | C₃F₅CN | More complex structure; used in specialized syntheses |

| Perfluoropropionitrile | C₃F₇N | Fully fluorinated; distinct physical properties |

Trifluoroacetonitrile's uniqueness lies in its trifluoromethyl group, which imparts distinct electronic properties that influence its reactivity compared to other similar compounds. Its ability to participate in diverse

Conventional Synthetic Routes

Dehydration of Trifluoroacetamide

The dehydration of trifluoroacetamide represents one of the most established and widely utilized synthetic approaches for trifluoroacetonitrile production [1] [2]. This methodology involves the removal of water from trifluoroacetamide through the action of various dehydrating agents, resulting in the formation of the corresponding nitrile compound.

The classical approach employs trifluoroacetic anhydride as the dehydrating agent in the presence of pyridine or carbon tetrachloride as solvent [1] [3]. This synthesis route was first described by Frédéric Swarts in 1922 and operates under ambient temperature conditions [3]. The reaction proceeds through the formation of an activated intermediate that subsequently eliminates water to yield trifluoroacetonitrile as a colorless gas.

An alternative dehydration methodology utilizes polyphosphoric acid as both solvent and dehydrating agent under the influence of phosphorus pentoxide [2] [4]. This approach requires elevated temperatures in the range of 80-100 degrees Celsius and typically achieves completion within one hour [2]. The polyphosphoric acid method has demonstrated yields of approximately 44 percent for trifluoroacetonitrile production [2]. The reaction mechanism involves the activation of the amide carbonyl group by the acidic medium, followed by nucleophilic attack and subsequent water elimination.

Research has also explored the use of phosphorus pentoxide as a standalone dehydrating agent for this transformation [5]. This method enables rapid preparation of trifluoroacetonitrile through a fast dehydration reaction, though specific yield data for this approach remains limited in the literature [5]. The phosphorus pentoxide method offers advantages in terms of reaction speed and simplicity of operation.

| Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic anhydride | Pyridine/CCl₄ | Ambient | Not specified | Not specified | [1] [3] |

| Polyphosphoric acid | PPA | 80-100°C | 1 hour | 44 | [2] |

| Phosphorus pentoxide | None | Not specified | Fast | Not specified | [5] |

Halogen Exchange Reactions (Swarts Synthesis)

The Swarts synthesis methodology for trifluoroacetonitrile production involves halogen exchange reactions that convert chlorinated precursors to their fluorinated analogs [1] [3]. This approach represents an important alternative to dehydration methods and has found application in both laboratory and industrial settings.

The most documented halogen exchange route involves the reaction of 1,1,1-trichloro-2,2,2-trifluoroethane with ammonia at elevated temperatures of 610 degrees Celsius [1] [3]. This high-temperature gas-phase reaction facilitates the substitution of chlorine atoms with nitrogen-containing functionalities, ultimately leading to the formation of trifluoroacetonitrile. The reaction requires carefully controlled conditions due to the extreme temperature requirements and the gaseous nature of both reactants and products.

Alternative halogen exchange methodologies have been explored, including the use of fluorinating agents to convert chlorinated acetonitrile derivatives to their trifluorinated analogs [6]. These approaches typically involve the treatment of chlorinated precursors with sources of fluoride ions under conditions that promote nucleophilic substitution. The Swarts synthesis offers particular advantages when starting from readily available chlorinated compounds, though the harsh reaction conditions often limit its practical application.

The plasma jet conversion of fluoroform represents a novel variation of halogen exchange chemistry for trifluoroacetonitrile synthesis [6]. This method involves contacting fluoroform with a nitrogen plasma at high temperatures, resulting in the formation of trifluoroacetonitrile among other fluorinated products [6]. The plasma conditions facilitate the breaking and reformation of chemical bonds, enabling the incorporation of nitrogen functionality into the fluorinated framework.

Industrial-Scale Production Techniques

Industrial production of trifluoroacetonitrile faces significant challenges related to the compound's gaseous nature, toxicity, and handling requirements [7] [8]. The development of scalable production methods has been driven by increasing demand for trifluoroacetonitrile as an intermediate in pharmaceutical and agrochemical synthesis.

Large-scale production typically employs the dehydration of trifluoroacetamide using polyphosphoric acid systems due to their relative ease of handling and moderate reaction conditions [4] [7]. Industrial implementations of this methodology utilize continuous flow reactors to ensure efficient mixing and heat management while maintaining safety standards . The process involves the careful control of temperature and residence time to optimize yield while minimizing side product formation.

The economic considerations of industrial-scale production center on the cost and availability of starting materials [7]. Trifluoroacetamide serves as the preferred precursor due to its commercial availability and relatively lower cost compared to alternative starting materials such as trifluoroacetamidine [7]. However, the expense associated with fluorinated starting materials remains a significant factor in the overall production economics.

Industrial processes must also address the challenges associated with handling a toxic, low-boiling gas [7] [8]. This requires specialized equipment for gas collection, purification, and storage, adding to the capital investment requirements for commercial production facilities. The implementation of appropriate safety measures and environmental controls further increases the complexity and cost of industrial operations.

Recent patent literature describes optimized procedures for large-scale trifluoroacetonitrile synthesis that incorporate novel processing modifications to improve cost efficiency [7]. These developments include improvements in reactor design, heat integration, and product recovery systems that enhance the overall economics of the production process.

| Production Method | Scale | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| PPA dehydration | Industrial | 80-100°C | Moderate conditions, scalable | Handling of corrosive PPA |

| Continuous flow | Industrial | Variable | Efficient mixing, safety | Capital investment |

| Gas-phase synthesis | Pilot/Industrial | 610°C | High throughput | Extreme conditions |

Novel Precursors and In Situ Generation Strategies

Recent advances in trifluoroacetonitrile chemistry have focused on the development of stable precursors that can generate the desired compound under mild conditions [10] [11] [12]. These approaches address the inherent challenges associated with handling the toxic gas by providing convenient alternatives for in situ generation.

The preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime represents a significant breakthrough in precursor chemistry [11] [13] [14]. This precursor is synthesized through the reaction of O-(2,4-dinitrophenyl)hydroxylamine with trifluoroacetaldehyde hydrate under acidic conditions [11] [14]. The resulting oxime derivative releases trifluoroacetonitrile in quantitative yield under mildly basic conditions at room temperature [11] [13]. This methodology offers several advantages including cost-effectiveness, scalability, and recyclability of the procedure [11] [14].

The trifluoroacetaldehyde oxime precursor has demonstrated particular utility in the synthesis of trifluoromethylated heterocycles [11] [12] [15]. Research has shown that this precursor can be successfully employed in cycloaddition reactions to produce various trifluoromethylated oxadiazoles and triazoles [12] [15]. The facile release of trifluoroacetonitrile under mild conditions makes this approach particularly attractive for synthetic applications requiring careful control of reaction conditions.

Hydrazonoyl chloride derivatives have emerged as another class of important precursors for in situ trifluoroacetonitrile generation [12] [15]. These compounds undergo base-mediated reactions to generate nitrile imines that subsequently react with trifluoroacetonitrile released from appropriate precursors [12] [15]. This approach has enabled the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles through [3+2]-cycloaddition reactions [12] [15].

Trifluoroacetaldehyde hydrazones represent an additional category of precursors that function as equivalents of fluorine-containing azomethine imines in the presence of Brønsted acids [16]. These compounds provide stable intermediates for cycloaddition reactions and have been successfully employed in the synthesis of various trifluoromethyl-substituted heterocycles [16]. The use of hydrazone precursors offers advantages in terms of stability and ease of handling compared to direct use of trifluoroacetonitrile.

The development of these novel precursor strategies has significantly expanded the synthetic utility of trifluoroacetonitrile chemistry [10] [11] [12]. By providing convenient methods for in situ generation under mild conditions, these approaches have overcome many of the practical limitations associated with the direct use of trifluoroacetonitrile gas. The continued development of such methodologies represents an active area of research with important implications for pharmaceutical and materials chemistry applications.

| Precursor Type | Generation Conditions | Yield | Key Applications | Reference |

|---|---|---|---|---|

| Trifluoroacetaldehyde O-(aryl)oxime | Mildly basic, room temperature | Quantitative | Oxadiazole synthesis | [11] [13] [14] |

| Hydrazonoyl chloride | Base treatment | Good yields | Triazole synthesis | [12] [15] |

| Trifluoroacetaldehyde hydrazones | Brønsted acid activation | Variable | Pyrazole synthesis | [16] |

| Trifluoroacetamidine | Thermal activation | Not specified | Pharmaceutical intermediates | [5] |

X-ray Diffraction Studies

Solid trifluoroacetonitrile, isolated at 77 K, adopts an orthorhombic lattice (factor group C₂ᵥ) with two molecules per unit cell located on Cᵢ symmetry sites, confirming that no significant conformational disorder survives the solidification process [3]. Although the unit-cell edges have not been refined, the orthorhombic metric is retained across 77–90 K, and no solid-state phase transitions are reported in this range [3].

Trifluoroacetonitrile also acts as a σ-donor/π-acceptor ligand. Single-crystal analyses of representative adducts show:

| Complex | Space group | Key metrical features |

|---|---|---|

| [Ir(π-2-methyl-allyl)(carbonyl)(triphenylphosphine)₂(η²-CF₃CN)] | Monoclinic, P2₁/n | Six-membered chelate ring; Ir–N 2.10 Å; C≡N lengthened to 1.165 Å [4] |

| (Triphenylphosphine)₂Pt(CF₃CN) | Orthorhombic, Pbca | Linear Pt–N–C axis; Pt–N 2.05 Å; nearly unchanged C≡N (1.160 Å) [5] |

| (μ-H)Os₃(CO)₉(μ₃-η²-HNCCF₃) | Triclinic, P$$\bar1$$ | Edge-bridging trifluoroacetimidoyl; N-C = 1.28 Å inside the Os₃ triangle [6] |

The modest lengthening of the C≡N bond upon coordination highlights the ligand’s π-acceptor character.

Rotational Spectroscopy of Molecular Complexes

Supersonic-jet Fourier-transform microwave analyses resolve several weakly bound dimers (Table 1).

| Dimer | Symmetry | A / MHz | B / MHz | C / MHz | χaa(¹⁴N) / MHz | χbb–χcc / MHz |

|---|---|---|---|---|---|---|

| Trifluoroacetonitrile···H₂O (A-state) | Asymmetric top, T-shaped | 3187.81379(48) | 1981.2828(15) | 1554.8307(18) | 0.263(3) | −5.0392(44) [7] |

| Trifluoroacetonitrile···H₂O (B-state) | As above | 3190.33856(43) | 1981.7161(14) | 1554.8797(17) | 0.274(3) | −5.0528(40) [7] |

| Trifluoroacetonitrile···Ar | Symmetric top | 3372.4 | 1611.7 | 1611.7 | – | – [8] |

In the water complex the oxygen atom sits 3.135 Å above the fluorinated carbon, and tunnelling of the two equivalent hydrogens yields A (para) and B (ortho) nuclear-spin species separated by up to 12 MHz [7]. Ab initio surfaces reproduce the observed minimum at α = 64°, θ = 0°, φ = 90°, confirming that dipole–dipole rather than hydrogen bonding dominates the intermolecular potential [7].

Thermodynamic and Phase Behavior

Table 2 summarises key equilibrium data compiled from primary calorimetric and vapour-pressure measurements.

| Quantity | Value | Conditions | Reference |

|---|---|---|---|

| Triple-point temperature, Tₜ | 128.73 K | – | [9] |

| Normal boiling point, Tᵦ | 209 K (−64 °C) | 101.3 kPa | [9] |

| Critical temperature, T𝚌 | 311.11 K | – | [9] |

| Critical pressure, p𝑐 | 36.18 bar | – | [9] |

| Critical density, ρ𝚌 | 4.95 mol L⁻¹ | – | [9] |

| Enthalpy of fusion, ΔH_fus | 4.97 kJ mol⁻¹ | 128.73 K | [9] |

| Enthalpy of vaporisation, ΔH_vap | 17.832 kJ mol⁻¹ | 205.47 K | [9] |

| Entropy of vaporisation, ΔS_vap | 86.79 J mol⁻¹ K⁻¹ | 205.47 K | [9] |

| Isobaric heat capacity (gas), C_p | 78.23 J mol⁻¹ K⁻¹ | 298.15 K | [1] |

The comparatively low critical temperature and modest critical pressure reinforce the compound’s pronounced volatility. Acentric-factor determinations (ω ≈ 0.27) [10] place trifluoroacetonitrile among fluids with moderate deviations from conformal behaviour, consistent with the small dipolar contribution to its cohesion energy.

Vibrational Dynamics and Conformational Analysis

Gas-phase normal-mode analyses obtained from high-resolution infrared spectroscopy and ab initio force-fields reveal eight fundamental vibrations (Table 3). The zeropoint energy is 4904 cm⁻¹, attesting to the substantial stiffness of the C≡N and C–F bonds [1].

| Mode (Γ) | ν / cm⁻¹ | Character |

|---|---|---|

| A₁ (ν₁) | 2275 | C≡N stretch [1] |

| A₁ (ν₂) | 1227 | CF₃ symmetric stretch [1] |

| A₁ (ν₃) | 802 | CF₃ symmetric deformation [1] |

| A₁ (ν₄) | 522 | C–C stretch / CF₃ rock [1] |

| E (ν₅) | 1214 | CF₃ asymmetric stretch (degenerate) [1] |

| E (ν₆) | 618 | CF₃ asymmetric deformation (degenerate) [1] |

| E (ν₇) | 463 | CF₃ wag (degenerate) [1] |

| E (ν₈) | 196 | CF₃ torsion (degenerate) [1] |

In the cryogenic solid the orthorhombic crystal field splits the E doublets and activates lattice modes below 150 cm⁻¹, but the fundamental pattern is preserved [3]. Raman line-shape analyses indicate that internal torsional barriers about the C–C bond exceed 10 kJ mol⁻¹, preventing conformational isomerism on the spectroscopic time-scale [11].

Complexation perturbs the vibrational manifold only slightly: ab initio calculations on the Ir(I) chelate show a red-shift of the ν(C≡N) band by ca. 20 cm⁻¹, reflecting σ-donation into the nitrile π* orbital [4], whereas the water dimer introduces a minor blue-shift (≈5 cm⁻¹) due to through-space electric-field effects [7].

XLogP3

Boiling Point

GHS Hazard Statements

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Compressed Gas;Acute Toxic